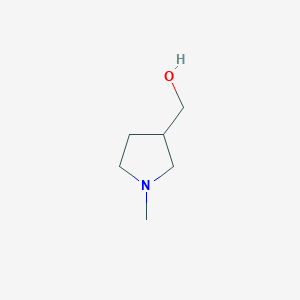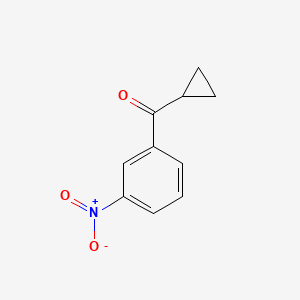
Benzyl (hydrazinocarbonylmethyl)carbamate
Übersicht
Beschreibung
“Benzyl (hydrazinocarbonylmethyl)carbamate” is a chemical compound used in scientific research. It has diverse applications, from drug development to organic synthesis. It is identified as a laboratory chemical and is used in the synthesis of substances .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl (hydrazinocarbonylmethyl)carbamate, often involves the reaction of amines with carbonyl compounds . A common method for the synthesis of carbamates involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide .
Molecular Structure Analysis
The molecular formula of Benzyl (hydrazinocarbonylmethyl)carbamate is C10H13N3O3 . The compound can be viewed as the ester of carbamic acid (O=C (OH) (NH 2)) and benzyl alcohol .
Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .
Physical And Chemical Properties Analysis
Benzyl (hydrazinocarbonylmethyl)carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
- Gold(I)-Catalyzed Reactions : The intramolecular hydroamination of N-allenyl carbamates using Au(I) catalysts has been demonstrated to efficiently produce piperidine derivatives, highlighting the utility of benzyl carbamates in synthesizing complex nitrogen-containing heterocycles (Zhang et al., 2006).
- Mechanochemical Synthesis : The use of 1,1′-Carbonyldiimidazole (CDI) for the eco-friendly mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate, showcases an advancement in sustainable synthesis methods (Lanzillotto et al., 2015).
Biological and Chemical Investigations
- Benzyl Carbamate Single Crystals : Research into the growth and characterization of organic single crystal benzyl carbamate provides insights into its crystalline structure and thermal behavior, contributing to the understanding of material properties (Solanki et al., 2015).
- Enzyme Inhibition Studies : Carbamates, including benzyl derivatives, have been explored for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholine esterase, indicating potential medicinal chemistry applications (Yılmaz et al., 2016).
Material Science and Environmental Applications
- Nickel Nanoparticles for Carbonylative Coupling : The immobilization of nickel nanoparticles on mesoporous materials for efficient carbonylative coupling reactions utilizing CO2 presents an eco-friendly approach to synthesizing carbamates and other organic compounds (Chongdar et al., 2021).
Wirkmechanismus
Target of Action
Cbz-Glycine hydrazide, also known as Benzyl (hydrazinocarbonylmethyl)carbamate or N-Cbz-glycine hydrazide, primarily targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein . The CFTR protein is a cAMP-regulated epithelial Cl− channel, and when defective, it causes cystic fibrosis .
Mode of Action
The compound interacts with its target, the CFTR protein, by inhibiting its Cl− conductance . The inhibition is reversible and occurs rapidly, within less than a minute . The compound exhibits voltage-dependent CFTR block with strong inward rectification . This interaction results in fast channel closures within bursts of channel openings, reducing the mean channel open time .
Biochemical Pathways
The action of Cbz-Glycine hydrazide affects the CFTR Cl− transport mechanism . This mechanism is crucial in secretory and absorptive epithelia in the airways, pancreas, intestine, testis, and other tissues . The inhibition of CFTR Cl− conductance by Cbz-Glycine hydrazide can therefore impact these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound is known to have a predicted boiling point of 4916° C at 760 mmHg, a density of 13 g/cm³, and a refractive index of n 20D 156 . Its inhibitory potency is independent of pH from 6.5–8.0, where it exists predominantly as a monovalent anion with solubility 1 mM in water .
Result of Action
The inhibition of CFTR Cl− conductance by Cbz-Glycine hydrazide leads to molecular and cellular effects. For instance, it has been shown to reduce cholera toxin–induced intestinal fluid secretion by 80% . It also rapidly and reversibly inhibits forskolin-induced hyperpolarization in nasal potential differences .
Action Environment
The action, efficacy, and stability of Cbz-Glycine hydrazide can be influenced by environmental factors. For instance, its inhibitory potency is independent of pH from 6.5–8.0 . Its apparent potency is reduced by lowering extracellular cl− concentration
Safety and Hazards
According to the safety data sheet, Benzyl (hydrazinocarbonylmethyl)carbamate is not classified as a hazardous substance or mixture . However, it is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. In case of inhalation, skin contact, or eye contact, medical attention should be sought .
Zukünftige Richtungen
While specific future directions for Benzyl (hydrazinocarbonylmethyl)carbamate are not mentioned in the literature, carbamates in general have been studied for their potential in various fields. For instance, (3-benzyl-5-hydroxyphenyl)carbamates have shown good inhibitory activity against M. tuberculosis . Additionally, benzene-based carbamates have been studied for their potential in inhibiting acetylcholinesterase and butyrylcholinesterase .
Eigenschaften
IUPAC Name |
benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJOIKPPWLCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205359 | |
| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5680-83-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5680-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL (HYDRAZINOCARBONYLMETHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2UWH6Q5YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)








